Eupatilin

Vue d'ensemble

Description

Eupatilin is an O-methylated flavone, a type of flavonoids . It can be found in Artemisia asiatica (Asteraceae) . It is a pharmacologically active flavone obtained from several medicinal plants . It has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants, making it a therapeutic representative .

Synthesis Analysis

This compound is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . It is reported to be isolated from Artemisia princeps PAMPAN .

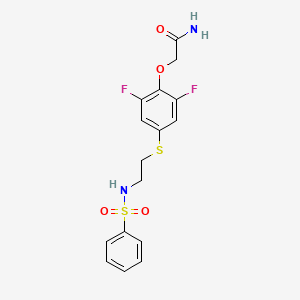

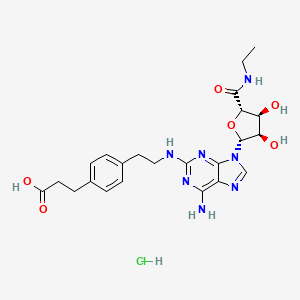

Molecular Structure Analysis

This compound has a skeleton of C6-C3-C6 with two oxygen atoms . Flavonoids are produced through the phenylpropanoid pathway . The key metabolites include phenylalanine, tyrosine, and tryptophan, which act as precursors for various natural (secondary) compounds such as flavonoids, phenolic acids, coumarins, alkaloids, glycosilonates, and cynogenic glycosides .

Chemical Reactions Analysis

This compound is reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties . It has also been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.319 g·mol −1 . Its chemical formula is C18H16O7 . It has a density of 1.4±0.1 g/cm 3 . Its boiling point is 583.6±50.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.7 mmHg at 25°C .

Applications De Recherche Scientifique

Propriétés anticancéreuses

L'Eupatilin a démontré un potentiel dans la recherche anticancéreuse en raison de sa capacité à réguler les voies de signalisation cellulaire impliquées dans la prolifération et l'inflammation. Il a été constaté qu'il exerçait des effets anticancéreux par divers mécanismes, notamment l'induction de l'apoptose, l'arrêt du cycle cellulaire et l'inhibition de la métastase . L'efficacité du composé contre différents types de cellules cancéreuses met en évidence son potentiel en tant qu'agent thérapeutique en oncologie.

Activité antioxydante

En tant qu'antioxydant, l'this compound aide à lutter contre le stress oxydatif, une condition associée à de nombreuses maladies. Sa capacité à piéger les radicaux libres et à améliorer les défenses antioxydantes de l'organisme en fait un composé précieux dans la prévention et le traitement des affections causées par les dommages oxydatifs .

Effets neuroprotecteurs

Dans le domaine de la neurologie, les effets neuroprotecteurs de l'this compound sont d'un intérêt significatif. Il a été démontré qu'il protégeait les cellules neuronales de divers types de lésions, notamment celles causées par les neurotoxines et le stress oxydatif. Cela suggère des applications potentielles dans le traitement des maladies neurodégénératives .

Utilisations anti-inflammatoires

Les propriétés anti-inflammatoires de l'this compound en font un candidat prometteur pour le traitement des troubles inflammatoires. Il module les voies inflammatoires et la production de cytokines, ce qui pourrait être bénéfique dans des affections comme l'arthrite, l'asthme et la maladie inflammatoire de l'intestin .

Rôle cardioprotecteur

Les effets cardioprotecteurs de l'this compound sont un autre domaine d'intérêt. Il a été rapporté qu'il protégeait le tissu cardiaque des lésions ischémiques et réduisait le risque d'athérosclérose, offrant potentiellement des avantages thérapeutiques pour les maladies cardiovasculaires .

Effets gastroprotecteurs

En gastro-entérologie, l'this compound a montré des effets gastroprotecteurs, en particulier dans la protection de la muqueuse gastrique contre diverses agressions. Il peut contribuer à traiter ou à prévenir les ulcères peptiques et la gastrite en inhibant la sécrétion d'acide gastrique et en favorisant les mécanismes de défense muqueuse .

Santé reproductive

La recherche en santé reproductive a exploré le rôle de l'this compound dans la maturation des ovocytes. Il a été constaté qu'il améliorait la compétence de développement des ovocytes porcins en régulant le stress oxydatif et le stress du réticulum endoplasmique, ce qui pourrait avoir des implications pour les technologies de reproduction assistée .

Applications dermatologiques

Enfin, en dermatologie, les propriétés anti-inflammatoires et antioxydantes de l'this compound suggèrent son utilisation dans les formulations de soins de la peau. Il pourrait aider à traiter des affections cutanées comme l'eczéma, le psoriasis et l'acné, ainsi qu'à protéger la peau des dommages environnementaux .

Chacune de ces applications démontre la polyvalence de l'this compound en tant que composé présentant un potentiel significatif dans la recherche scientifique et le développement thérapeutique. Bien que prometteuses, des études supplémentaires, y compris des approches de chimie médicinale et des essais précliniques, sont nécessaires pour comprendre pleinement ses applications biologiques et pharmacologiques et leurs mécanismes d'action associés .

Mécanisme D'action

Eupatilin is a pharmacologically active flavone obtained from several medicinal plants . It has been reported to have a variety of pharmacological characteristics, including anticancer, antioxidant, neuroprotective, antiallergic, cardioprotective, and anti-inflammatory properties .

Target of Action

This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . It also has been reported to activate the PI3K-AKT signaling pathway .

Mode of Action

This compound works by scavenging free radicals and thereby reducing oxidative stress, a key factor in the progression of various diseases, including cancer and inflammatory disorders . In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is the process of programmed cell death .

Biochemical Pathways

This compound has been linked to the regulation of multiple cell-signaling pathways involved in proliferation, inflammation, and a variety of other diseases . It has been shown to activate the PI3K-AKT signaling pathway . This pathway is crucial for cellular quiescence, proliferation, cancer, and longevity .

Pharmacokinetics

The absolute bioavailability (F) of this compound was estimated to be 2.7% . After intravenous administration, this compound was degraded with high clearance (14.82 L/kg/h) and a short half-life t1/2 (0.29 h) . This compound was rapidly metabolized to E-7-G with systemic exposure at 1288.8 ng h ml-1, while the levels of the latter declined more slowly, with a longer t1/2 (4.15 h) .

Result of Action

This compound ameliorated doxorubicin-induced cardiotoxicity by attenuating inflammation, oxidative stress, and cardiomyocyte apoptosis and ameliorated doxorubicin-induced cardiac dysfunction . Mechanistically, this compound activated the PI3K-AKT signaling pathway, as evidenced by RNA-seq analysis and Western blot analysis .

Action Environment

This compound is a natural flavone and has been discovered to be a major ingredient in the seeds, flowers, leaves, and stems of several plants . This suggests that the plant’s environment could influence the compound’s action, efficacy, and stability.

Safety and Hazards

Orientations Futures

Eupatilin might be structurally optimized for the production of derivative analogues in order to improve its efficacy, reduce toxicity, and optimize absorption characteristics, ultimately leading to powerful therapeutic candidates . Despite current findings to support this compound’s numerous pharmacological effects, more research into its molecular mechanism of action is required to clarify the entire range of its pharmacological activities .

Propriétés

IUPAC Name |

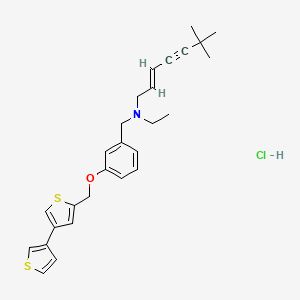

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRWBCNQOKKKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176904 | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

22368-21-4 | |

| Record name | Eupatilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22368-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eupatilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022368214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eupatilin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eupatilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Eupatilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EUPATILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241 - 242 °C | |

| Record name | Eupatilin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)